molecular formula C6H6O3 B048929 2,3-Dimethylmaleic anhydride CAS No. 766-39-2

2,3-Dimethylmaleic anhydride

Cat. No.: B048929
CAS No.: 766-39-2
M. Wt: 126.11 g/mol
InChI Key: MFGALGYVFGDXIX-UHFFFAOYSA-N
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Description

Trillin is a natural steroidal saponin compound found in various plant species, particularly in the genus Trillium. It has been recognized for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-fibrotic effects .

Mechanism of Action

Target of Action

2,3-Dimethylmaleic anhydride (DMMA) primarily targets the cells and tissues within the microenvironment of solid tumors . It interacts with the negatively charged cell membranes, promoting cell internalization .

Mode of Action

DMMA-modified nanocarriers, capable of charge reversal, can transform their charge from negative to positive upon reaching the tumor site . This enhances tumor penetration via transcytosis .

Biochemical Pathways

The modification of nanocarriers with DMMA and its derivatives, which are responsive to weak acid stimulation, represents a significant advance in the field of charge-reversal nanomedicines . They play a role in charge reversal, shell detachment, size shift, and ligand reactivation mechanisms .

Pharmacokinetics

The acid-sensitive amide bonds formed by DMMA exhibit stability under normal physiological conditions, thereby effectively extending the circulation time of the carrier in vivo .

Result of Action

The result of DMMA’s action is the enhanced efficacy of nanomedicines, particularly in the context of solid tumors . By promoting cell internalization and enhancing tumor penetration, DMMA-modified nanocarriers can overcome the substantial and complex physical barriers in the tumor tissue .

Action Environment

The action of DMMA is influenced by the pH environment. Its derivatives are responsive to weak acid stimulation, which is a characteristic feature of the tumor microenvironment . This pH responsiveness allows DMMA to exhibit its charge reversal properties effectively within the tumor site .

Biochemical Analysis

Biochemical Properties

2,3-Dimethylmaleic anhydride has been found to interact with various enzymes and proteins. For instance, it has been employed as an amino group protecting agent for superoxide dismutase . It also serves as a reactant in the dissociation of ribosomal proteins . The compound’s ability to interact with these biomolecules suggests that it plays a significant role in biochemical reactions .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in drug delivery systems. The compound has been used to modify nanocarriers, enhancing their ability to penetrate tumors and promote cell internalization . This is achieved by the compound’s ability to transform its charge from negative to positive upon reaching the tumor site, thereby interacting with the negatively charged cell membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been found to inhibit acetylcholinesterase, an enzyme critical in the transmission of nerve impulses . This inhibition is associated with the compound’s knockdown activity, showing more than 90% inhibition of acetylcholinesterase activity in test insects at KD99 dosage .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, particularly in relation to its role in drug delivery systems .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. At KD99 dosage, the compound showed more than 90% inhibition of acetylcholinesterase activity in test insects . This suggests that the compound’s effects are dose-dependent .

Metabolic Pathways

Its ability to interact with various enzymes suggests that it may play a role in several metabolic processes .

Transport and Distribution

This compound is known to be involved in the modification of nanocarriers in drug delivery systems . This suggests that the compound may be transported and distributed within cells and tissues through these nanocarriers .

Subcellular Localization

Given its role in modifying nanocarriers for drug delivery, it is likely that the compound may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trillin can be synthesized through enzymatic biocatalysis. One method involves the use of recombinant beta-glucosidase enzyme FBG1, which is over-expressed in Pichia pastoris. The enzyme catalyzes the hydrolysis of trillin to produce diosgenin, a high-value pharmaceutical precursor .

Industrial Production Methods: The industrial production of trillin involves the extraction from the dried rhizome of Trillium Tschonoskii Maxim. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps to isolate trillin from other saponins and impurities .

Types of Reactions:

    Oxidation: Trillin undergoes oxidation reactions, which can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions of trillin can yield reduced saponin derivatives.

    Substitution: Trillin can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3,4-dimethylfuran-2,5-dione
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InChI

InChI=1S/C6H6O3/c1-3-4(2)6(8)9-5(3)7/h1-2H3
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InChI Key

MFGALGYVFGDXIX-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=O)OC1=O)C
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Molecular Formula

C6H6O3
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DSSTOX Substance ID

DTXSID6061103
Record name 2,5-Furandione, 3,4-dimethyl-
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Molecular Weight

126.11 g/mol
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Physical Description

Fine white plates; [MSDSonline]
Record name 2,3-Dimethylmaleic anhydride
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Boiling Point

223 °C
Record name 2,3-DIMETHYLMALEIC ANHYDRIDE
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Solubility

VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOL IN WATER
Record name 2,3-DIMETHYLMALEIC ANHYDRIDE
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Density

1.107 AT 100 °C/4 °C
Record name 2,3-DIMETHYLMALEIC ANHYDRIDE
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CAS No.

766-39-2
Record name Dimethylmaleic anhydride
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Record name Dimethylmaleic anhydride
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Melting Point

96 °C
Record name 2,3-DIMETHYLMALEIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

58.0 g (0.5 mol) of maleic anhydride and 4.7 g (0.05 mol) of 2-aminopyridine are boiled under reflux for 48 hours in 200 ml of glacial acetic acid. Working up as in Example 1 affords 17.0 g (54%) of dimethylmaleic anhydride with a melting point of 91°-93° C.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 98.0 g (1 mol) of maleic anhydride in 200 ml of glacial acetic acid is added dropwise over 1 hour to a boiling mixture of 1.7 g (0.01 mol) of 2-phenylaminopyridine and 22.8 g of sodium acetate trihydrate in 100 ml of glacial acetic acid. The mixture is subsequently boiled under reflux for 18 hours. Working up as in Example 1 affords 27.9 g (44.3%) of dimethylmaleic anhydride with a melting point of 91°-93° C.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylmaleic anhydride
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2,3-Dimethylmaleic anhydride
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2,3-Dimethylmaleic anhydride
Reactant of Route 4
2,3-Dimethylmaleic anhydride
Reactant of Route 5
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2,3-Dimethylmaleic anhydride
Reactant of Route 6
2,3-Dimethylmaleic anhydride

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